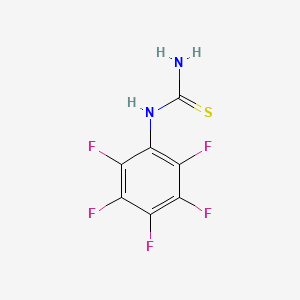

1-Pentafluorophenyl-2-thiourea

Description

The exact mass of the compound 1-(Perfluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHDLIKBWNPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379762 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-60-6 | |

| Record name | n-(pentafluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 715-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Pentafluorophenyl-2-thiourea: A Hypothetical Study

This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of 1-Pentafluorophenyl-2-thiourea. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document serves as a detailed, field-proven procedural guide for researchers, scientists, and drug development professionals. It outlines the necessary steps from synthesis to crystallographic analysis and data dissemination, drawing upon established methodologies and insights from similar fluorinated thiourea derivatives.

Introduction: The Significance of Structural Elucidation

Thiourea derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral agents.[1][2] The introduction of a pentafluorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and potential for non-covalent interactions, making this compound a compound of considerable interest.[1] Elucidating its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), guiding further molecular design, and comprehending its solid-state properties.[3][4] This guide will walk through the complete process of a hypothetical crystal structure analysis, providing both the "how" and the "why" behind each step.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of N-aryl thioureas is a well-established chemical transformation.[5] The most common and efficient method involves the reaction of the corresponding isothiocyanate with an amine.[5] In this case, this compound would be synthesized by reacting pentafluorophenyl isothiocyanate with a source of ammonia.

Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorophenyl isothiocyanate (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: To the stirred solution, add a solution of ammonia in a compatible solvent (e.g., ammonia in methanol or an aqueous solution) (1.1 eq.) dropwise at room temperature. The slight excess of ammonia ensures complete consumption of the isothiocyanate.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting isothiocyanate spot disappears.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions of the highly reactive isothiocyanate group with water.

-

Dropwise Addition: Slow, dropwise addition of the ammonia solution helps to control the reaction exotherm and prevent the formation of byproducts.

-

Recrystallization: This purification technique is chosen to obtain a highly pure crystalline solid, which is a prerequisite for growing high-quality single crystals.

Growing Single Crystals for X-ray Diffraction

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.[6] Several techniques can be employed, and the choice of solvent is critical.

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of the purified this compound is subjected to solubility tests in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is covered with a perforated cap (e.g., parafilm with a few pinholes) and left undisturbed in a vibration-free environment. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over several days.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Selection: Once crystals have formed, they are carefully examined under a microscope. A suitable crystal for X-ray diffraction should be well-formed with sharp edges, optically clear, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Expertise in Action:

The pentafluorophenyl group introduces a degree of rigidity and potential for π-π stacking, while the thiourea moiety provides hydrogen bonding capabilities. A solvent system that can balance these interactions is likely to be successful. For instance, a mixture of a polar protic solvent like ethanol (to engage in hydrogen bonding) and a less polar aromatic solvent like toluene (to interact with the pentafluorophenyl ring) could be a promising choice.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the workflow for acquiring and analyzing the X-ray diffraction data.[7]

Data Collection

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection Temperature: The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[4]

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3]

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections up to a certain resolution (typically at least 0.8 Å for small molecules).[7]

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) and their standard uncertainties.

Self-Validating System:

The redundancy in the collected data allows for an internal check on the data quality. The merging R-factor (Rint) is a key indicator of the consistency of symmetry-equivalent reflections. A low Rint value (typically < 0.05) indicates good quality data.

Structure Solution and Refinement

The process of converting the diffraction data into a three-dimensional atomic model is known as structure solution and refinement.[8]

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. For organic molecules, direct methods are highly successful.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors. The SHELXL program is a widely used software for this purpose.[8][9]

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, which is indicated by minimal shifts in the refined parameters and a stable R-factor.

-

Validation: The final model is validated using tools like PLATON to check for missed symmetry, unusual geometric parameters, and other potential issues.

Trustworthiness in Refinement:

The quality of the final crystal structure is assessed by several figures of merit, including:

-

R1: A measure of the agreement between the observed and calculated structure factor amplitudes.

-

wR2: A weighted R-factor based on F².

-

Goodness-of-Fit (GooF): Should be close to 1 for a good refinement.

Visualization and Data Presentation

The final refined crystal structure provides a wealth of information that needs to be presented clearly.

Molecular Structure of this compound (Hypothetical)

Caption: Hypothetical molecular structure of this compound.

Table 1: Hypothetical Crystallographic Data and Refinement Details

| Parameter | Value |

| Chemical formula | C₇H₃F₅N₂S |

| Formula weight | 242.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Data / restraints / parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Part 3: Analysis of Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions, which are crucial for understanding the solid-state properties of the material.[10][11]

Hydrogen Bonding

The thiourea moiety is an excellent hydrogen bond donor (N-H) and acceptor (S). In the crystal structure of this compound, it is highly probable that the molecules will form hydrogen-bonded dimers or chains.

Potential Hydrogen Bonding Motif

Caption: Common R²₂(8) hydrogen-bonded dimer motif in thioureas.

Halogen Bonding and Other Weak Interactions

The highly electronegative fluorine atoms on the pentafluorophenyl ring can participate in various weak interactions, such as C-H···F and C-F···π interactions, which can play a significant role in the overall crystal packing.[12] Halogen bonding involving the fluorine atoms is also a possibility, although fluorine is a weak halogen bond donor.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm surface typically indicate hydrogen bonds, while blue regions represent weaker contacts.

Part 4: Data Deposition and Dissemination

To ensure the integrity and accessibility of scientific data, the final crystallographic information should be deposited in a public database.[15][16][17]

Protocol for Data Deposition

-

CIF File Generation: A Crystallographic Information File (CIF) is generated using the refinement software. This file contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and experimental details.[18]

-

Data Validation: The CIF file is validated using the checkCIF service provided by the International Union of Crystallography (IUCr) to identify any potential errors or inconsistencies.

-

Deposition: The validated CIF file is deposited with the Cambridge Crystallographic Data Centre (CCDC).[15][16][17][19] Upon deposition, a unique CCDC number is assigned to the structure.

-

Publication: The CCDC number should be included in any publication that reports the crystal structure, allowing other researchers to freely access the data.

Conclusion

This in-depth technical guide has outlined a comprehensive, albeit hypothetical, workflow for the crystal structure analysis of this compound. By following these field-proven methodologies, from rational synthesis and meticulous crystallization to rigorous data analysis and responsible data dissemination, researchers can gain invaluable insights into the three-dimensional architecture of this and other novel compounds. Such structural knowledge is fundamental to advancing the fields of medicinal chemistry and materials science.

References

- 1. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. mdpi.com [mdpi.com]

- 6. eas.org [eas.org]

- 7. books.rsc.org [books.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. SHELXL [cryst.chem.uu.nl]

- 10. mdpi.com [mdpi.com]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Pentafluorophenyl-2-thiourea

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Pentafluorophenyl-2-thiourea, with a specific focus on its solubility and stability. Designed for researchers and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the anticipated solubility profile of this highly fluorinated thiourea derivative in a range of common laboratory solvents. Furthermore, we explore its chemical stability under various stress conditions, including pH, temperature, and light, outlining potential degradation pathways. This guide provides detailed, step-by-step methodologies for the empirical determination of these critical parameters, supported by visual workflows and data presentation formats to facilitate experimental design and execution. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively handle and characterize this compound in a research and development setting.

Introduction: Unveiling this compound

This compound (CAS No. 715-60-6, Molecular Formula: C₇H₃F₅N₂S) is a unique organofluorine compound that merges the structural features of a thiourea moiety with a highly electronegative pentafluorophenyl ring.[1][2] This combination imparts distinct chemical properties that are of significant interest in medicinal chemistry and materials science.[3][4] Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antioxidant properties.[5][6][7] The introduction of a pentafluorophenyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3]

A thorough understanding of the solubility and stability of this compound is paramount for its successful application in any research or development endeavor. These fundamental parameters dictate its formulation possibilities, bioavailability, shelf-life, and compatibility with other substances. This guide will provide a detailed exploration of these properties, grounded in established chemical principles and supported by robust experimental designs.

Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of a compound is a critical determinant of its utility in both biological and chemical systems. The unique structure of this compound, featuring a polar thiourea group and a nonpolar, yet highly polarizable, pentafluorophenyl ring, suggests a nuanced solubility profile.[3]

Theoretical Considerations

-

Influence of the Thiourea Moiety: The thiourea functional group, with its capacity for hydrogen bonding, contributes to solubility in polar protic solvents like water and alcohols.[8][9] However, the overall solubility in water is expected to be limited due to the large, hydrophobic fluorinated ring.

-

Role of the Pentafluorophenyl Group: The pentafluorophenyl ring is strongly electron-withdrawing and lipophilic, which generally decreases aqueous solubility.[3] Conversely, it can engage in favorable interactions with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is anticipated that this compound will exhibit good solubility in these types of solvents.[3]

-

"Like Dissolves Like": Based on this principle, solubility is expected to be higher in polar organic solvents and lower in nonpolar solvents like hexane.

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility of this compound is essential. The following protocol outlines a robust method for quantifying its solubility in various solvents.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including:

-

Purified Water (Aqueous, polar protic)

-

Methanol, Ethanol (Polar protic)

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) (Polar aprotic)

-

Acetonitrile (Polar aprotic)

-

Dichloromethane (Nonpolar)

-

Hexane (Nonpolar)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is recommended.

-

Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile is a common starting point for thiourea derivatives.[10] The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: Based on the UV absorbance of thiourea derivatives, a wavelength around 236 nm is a suitable starting point.[11]

-

Quantification: A calibration curve should be prepared using standards of known concentrations of this compound to ensure accurate quantification.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | 25 | To be determined | To be determined |

| Methanol | 5.1 | 25 | To be determined | To be determined |

| Ethanol | 4.3 | 25 | To be determined | To be determined |

| DMSO | 7.2 | 25 | To be determined | To be determined |

| Acetonitrile | 5.8 | 25 | To be determined | To be determined |

| Dichloromethane | 3.1 | 25 | To be determined | To be determined |

| Hexane | 0.1 | 25 | To be determined | To be determined |

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Chemical Stability: Assessing the Compound's Resilience

The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation development. The thiourea moiety is known to be susceptible to several degradation pathways, while the pentafluorophenyl ring is generally considered stable.[3][10]

Potential Degradation Pathways

-

Hydrolysis: The thiourea group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding urea derivative and hydrogen sulfide.[10] The rate of hydrolysis is pH-dependent.

-

Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.[10] This can lead to the formation of formamidine disulfide and other oxidized species.

-

Thermal Decomposition: At elevated temperatures, thiourea and its derivatives can decompose. The decomposition of thiourea is known to produce gases such as ammonia, hydrogen sulfide, and carbon disulfide.[12][13]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photodegradation.[10] For fluorinated aromatic compounds, this can involve cleavage of the C-F bonds or transformation of the aromatic ring, potentially leading to the formation of smaller fluorinated byproducts or fluoride ions.[14][15]

Forced Degradation Studies

To systematically evaluate the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C for 24 hours).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature for a specified time.

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60 °C) in the absence of other stressors. A solid-state thermal stress study should also be performed.

-

Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products. Method development may be required to achieve adequate resolution.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase (e.g., acetonitrile or methanol).

-

Detection: A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification. Mass spectrometry (LC-MS) can be used for definitive identification of degradation products.

Data Presentation

The results of the forced degradation study should be presented in a table summarizing the percentage of degradation under each condition.

| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Observations (e.g., new peaks in chromatogram) |

| 0.1 M HCl | 24 h | 60 | To be determined | To be determined |

| 0.1 M NaOH | 8 h | 25 | To be determined | To be determined |

| 3% H₂O₂ | 24 h | 25 | To be determined | To be determined |

| Heat (solution) | 48 h | 60 | To be determined | To be determined |

| Heat (solid) | 48 h | 60 | To be determined | To be determined |

| Light (UV/Vis) | 24 h | 25 | To be determined | To be determined |

Workflow for Stability Testing

Caption: Workflow for conducting forced degradation studies.

Recommended Storage and Handling

Based on the anticipated stability profile, the following recommendations are provided for the storage and handling of this compound to maintain its integrity:

-

Storage: The compound should be stored in a cool, dry, and dark place.[10] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable.

-

Handling: When preparing solutions, it is recommended to use freshly prepared solutions for experiments.[10] If aqueous solutions are prepared, their pH should be controlled, preferably in the neutral to slightly acidic range, to minimize hydrolysis.[10] Avoid exposure of solutions to direct sunlight or strong artificial light.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, by understanding the chemistry of its constituent thiourea and pentafluorophenyl moieties, we can make informed predictions about its behavior and design robust experimental protocols for its characterization. The detailed methodologies and workflows presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently and accurately assess the physicochemical properties of this promising compound. The empirical data generated from these studies will be crucial for advancing the development of new therapeutics and materials based on the this compound scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 715-60-6: 1-(pentafluorophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1-Pentafluorophenyl-2-thiourea: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the synergy between computational chemistry and experimental science is not merely advantageous; it is fundamental. Quantum chemical calculations, once the domain of theoretical chemists, have emerged as a powerful, predictive tool in the arsenal of drug development professionals. This guide is crafted to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of how to apply these methods to a molecule of significant interest: 1-Pentafluorophenyl-2-thiourea.

The choice of this molecule is deliberate. The thiourea moiety is a well-established pharmacophore with a broad spectrum of biological activities, while the pentafluorophenyl group introduces unique electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Understanding the interplay of these structural features at a quantum mechanical level is paramount for rational drug design.

This document is not a rigid protocol but a comprehensive guide born from field-proven insights. It is designed to be a self-validating system, where the causality behind each computational choice is elucidated, empowering you to not only replicate but also adapt these methodologies for your own research endeavors.

Theoretical Foundation: The Power of Density Functional Theory (DFT)

At the heart of our investigation is Density Functional Theory (DFT), a computational method that has revolutionized the study of molecular systems.[3][4] DFT allows us to approximate the solution to the Schrödinger equation, providing a detailed description of the electronic structure of a molecule. From this, we can derive a wealth of information, including optimized molecular geometry, vibrational frequencies (which can be correlated with experimental infrared spectra), NMR chemical shifts, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.[5]

For our study of this compound, we will employ the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6][7] This functional has consistently demonstrated a favorable balance between computational cost and accuracy for a wide range of organic molecules, including thiourea derivatives.[3][4] To accurately describe the electron distribution, especially around the electronegative fluorine and sulfur atoms, we will utilize the 6-311++G(d,p) basis set. This basis set provides a flexible description of the core and valence electrons and includes diffuse functions (++) to account for the behavior of electrons far from the nucleus, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonded atoms.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be executed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Experimental Protocol:

-

Molecular Structure Input:

-

Selection of Theoretical Method:

-

Specify the B3LYP functional and the 6-311++G(d,p) basis set for all subsequent calculations.

-

-

Geometry Optimization:

-

Perform a full geometry optimization to find the minimum energy structure of the molecule. This process will iteratively adjust the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

-

-

Vibrational Frequency Analysis:

-

Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to better match experimental data due to the harmonic approximation used in the calculations.

-

-

NMR Chemical Shift Calculation:

-

Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic magnetic shielding tensors for each nucleus.

-

The calculated chemical shifts are then obtained by referencing the shielding tensors to a standard, typically tetramethylsilane (TMS).

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity.[5]

-

Predicted Molecular Properties of this compound

Optimized Molecular Geometry

The geometry optimization reveals the three-dimensional arrangement of atoms in the molecule. Key structural parameters are summarized in the table below. The planarity of the thiourea group and the orientation of the pentafluorophenyl ring are critical determinants of its interaction with biological targets.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.68 | N-C-N | 118.5 |

| C-N (thiourea) | 1.38 | C-N-H | 119.2 |

| C-N (phenyl) | 1.41 | S=C-N | 121.0 |

| C-F (avg.) | 1.34 | C-C-C (phenyl avg.) | 120.0 |

| N-H (avg.) | 1.01 | C-C-F (avg.) | 119.8 |

Note: These are representative values and will vary slightly depending on the specific computational software and convergence criteria.

Vibrational Analysis: The Theoretical FT-IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify characteristic functional groups. The table below highlights the predicted vibrational modes and their corresponding frequencies. A graphical representation of the predicted spectrum would typically be generated for direct comparison with an experimental spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| N-H stretching | 3400 - 3200 | Asymmetric and symmetric stretching of the NH₂ group |

| C-H stretching (phenyl) | 3100 - 3000 | Aromatic C-H stretching |

| C=N stretching | 1600 - 1550 | Stretching of the C=N bond in the thiourea moiety |

| C-F stretching | 1350 - 1100 | Strong absorptions characteristic of the C-F bonds |

| C=S stretching | 750 - 700 | Thione C=S stretching vibration |

Note: Experimental FT-IR spectra of thiourea show characteristic peaks for NH₂ stretching around 3371 cm⁻¹, and C=S stretching around 729 cm⁻¹.

NMR Chemical Shifts: A Fingerprint of the Molecular Environment

Calculated NMR chemical shifts are invaluable for structure elucidation and confirmation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The highly electronegative pentafluorophenyl group is expected to have a significant deshielding effect on nearby nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | 8.5 - 7.5 | NH₂ and NH protons |

| ¹³C | ~180 | C=S (thione) |

| ¹³C | 145 - 135 | C-F carbons (pentafluorophenyl) |

| ¹³C | 120 - 110 | C-N carbon (pentafluorophenyl) |

Note: The actual chemical shifts of the NH protons can be highly dependent on the solvent and concentration due to hydrogen bonding. Experimental determination is crucial for confirmation.

Frontier Molecular Orbital (FMO) Analysis: Insights into Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's kinetic stability.

Caption: A representative energy level diagram for the HOMO and LUMO of this compound.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The calculated gap of approximately 5.3 eV for this compound indicates a relatively stable molecule. The distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is predicted to be localized primarily on the sulfur and nitrogen atoms of the thiourea group, while the LUMO is distributed over the pentafluorophenyl ring. This suggests that the thiourea moiety is the primary site for electrophilic attack, while the pentafluorophenyl ring is susceptible to nucleophilic attack.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. Through the use of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have predicted its optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals.

These computational insights provide a robust foundation for understanding the structure-activity relationships of this promising scaffold. The predictive power of these methods allows for the in-silico screening of derivatives, guiding synthetic efforts towards compounds with improved potency, selectivity, and pharmacokinetic properties.

It is imperative to underscore that computational results, while powerful, are predictive in nature. The ultimate validation of these findings rests upon experimental verification. Therefore, the synthesis of this compound and its subsequent characterization by FT-IR, NMR, and X-ray crystallography are strongly recommended next steps. The correlation of these experimental data with the calculated results will not only confirm the accuracy of the theoretical model but also provide a deeper, more nuanced understanding of the molecule's behavior. This iterative cycle of prediction and validation is the hallmark of modern, efficient drug discovery.

References

thermal decomposition of 1-Pentafluorophenyl-2-thiourea

An In-Depth Technical Guide to the Thermal Decomposition of 1-Pentafluorophenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic thiourea derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the pentafluorophenyl group. Understanding its thermal stability and decomposition pathway is critical for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive analysis of the , including its synthesis, proposed decomposition mechanisms, and the analytical techniques employed for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this and related fluorinated compounds.

Introduction: The Significance of Fluorinated Thioureas

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of applications, ranging from roles as antioxidants and corrosion inhibitors to their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The pentafluorophenyl group (C₆F₅) is a particularly potent electron-withdrawing moiety that can significantly influence the reactivity and stability of a molecule.

This compound combines the structural features of a thiourea with the strong inductive effect of a perfluorinated aromatic ring. This structural combination makes it a valuable building block in drug discovery and a candidate for advanced materials. A thorough understanding of its thermal behavior is paramount for predicting its shelf-life, defining safe handling protocols, and designing robust synthetic routes.

Synthesis of this compound

The synthesis of N-aryl thioureas is typically achieved through one of two primary routes: the reaction of an aryl isothiocyanate with an amine or the reaction of an aryl amine with a source of thiocarbonyl, such as carbon disulfide or thiophosgene. For this compound, the most direct and common laboratory-scale synthesis involves the reaction of pentafluorophenyl isothiocyanate with ammonia.

Synthetic Protocol: From Pentafluorophenyl Isothiocyanate

This method is generally preferred for its high yield and relatively clean reaction profile.

Materials:

-

Pentafluorophenyl isothiocyanate (C₇F₅NS)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol or other suitable solvent

-

Deionized water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve pentafluorophenyl isothiocyanate in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by filtration and wash with cold water to remove any unreacted ammonia and salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.[1]

Experimental Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the . The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the decomposition temperatures and the mass of volatile products.

Experimental Protocol:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the number of decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Experimental Protocol:

-

Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

The DSC thermogram will show endothermic peaks corresponding to melting and decomposition, and potentially exothermic peaks if rearrangement or polymerization occurs.

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer allows for the identification of the gaseous products evolved during decomposition.

Experimental Workflow:

Caption: Experimental workflow for Evolved Gas Analysis (EGA).

Proposed Thermal Decomposition Pathway

Based on the known thermal behavior of thioureas and the influence of the electron-withdrawing pentafluorophenyl group, a multi-step decomposition pathway for this compound is proposed. The strong C-F bonds and the stability of the aromatic ring suggest that the initial decomposition will likely occur at the thiourea moiety.

Step 1: Tautomerization and Isomerization

Upon heating, thioureas can undergo tautomerization to form a thiol-imidic acid intermediate. This can be followed by isomerization, although the presence of the bulky and electron-withdrawing C₆F₅ group might influence this equilibrium.

Step 2: Initial Fragmentation

The primary decomposition is expected to proceed via the cleavage of the C-N and C-S bonds of the thiourea backbone. Two main pathways are plausible:

-

Pathway A: Formation of Pentafluorophenyl Isothiocyanate. This involves the elimination of ammonia, leading to the formation of pentafluorophenyl isothiocyanate (C₆F₅NCS). This is a common decomposition route for N-monosubstituted thioureas.

-

Pathway B: Formation of Pentafluoroaniline and Thiocyanic Acid. This pathway involves the cleavage of the N-C(S) bond to yield pentafluoroaniline (C₆F₅NH₂) and thiocyanic acid (HSCN) or its isomer, isothiocyanic acid (HNCS).

The strong electron-withdrawing nature of the C₆F₅ group is expected to weaken the N-H bonds and potentially favor Pathway A.

References

health and safety information for 1-Pentafluorophenyl-2-thiourea

An In-Depth Technical Guide to the Health and Safety of 1-Pentafluorophenyl-2-thiourea

Foreword: A Precautionary Approach

This guide provides a detailed overview of the health and safety considerations for this compound (CAS No. 715-60-6). It is intended for researchers, scientists, and drug development professionals. Crucially, specific, peer-reviewed toxicological data for this exact compound is limited in publicly available literature. Therefore, this document is built upon the well-documented hazardous properties of the parent thiourea class and structurally related fluorinated and non-fluorinated phenylthiourea analogues. A conservative, precautionary principle is applied throughout to ensure the highest degree of safety when handling this compound. All recommendations are grounded in established safety data for these closely related molecules.

Compound Identification and Physicochemical Properties

This compound is a synthetic organic compound notable for its highly fluorinated phenyl ring attached to a thiourea core. These structural features dictate its reactivity and, by extension, its toxicological profile.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 1-(Perfluorophenyl)thiourea, n-(pentafluorophenyl)thiourea | [1] |

| CAS Number | 715-60-6 | [1] |

| Molecular Formula | C₇H₃F₅N₂S | [1] |

| Molecular Weight | 242.17 g/mol | [1] |

| Appearance | Off-white powder solid | [2] |

Hazard Assessment and Toxicological Profile

Based on data from analogous compounds, this compound should be handled as a substance with a high degree of acute toxicity and potential for chronic health effects. The hazard profile is extrapolated from thiourea and its various phenyl derivatives.

Summary of Presumed Hazards

| Hazard Classification | GHS Category | Hazard Statement | Basis (Analogous Compounds) |

| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed | N-Phenylthiourea[3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | N-Phenylthiourea[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | N-(4-Fluorophenyl)thiourea[5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | N-(4-Fluorophenyl)thiourea[5] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Thiourea |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child | Thiourea[6] |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | Thiourea[7] |

Toxicological Discussion

-

Acute Oral Toxicity: The primary and most severe hazard is acute toxicity upon ingestion. N-Phenylthiourea is classified as "Fatal if swallowed" with a rat LD50 of 3 mg/kg[4]. Other fluorinated analogues are classified as "Toxic if swallowed"[2][5]. The pentafluorophenyl group can significantly alter metabolic pathways and bioavailability, and it is imperative to assume a high level of oral toxicity. All contact via ingestion must be strictly prevented.

-

Skin and Eye Irritation/Sensitization: Phenylthioureas are known skin sensitizers, capable of eliciting an allergic reaction upon contact[3][4]. Related fluorinated compounds are documented skin and eye irritants[5]. Therefore, direct contact with skin and eyes must be avoided through the use of appropriate personal protective equipment. Repeated or prolonged contact increases the risk of sensitization[8].

-

Chronic Effects (Carcinogenicity and Reproductive Toxicity): The parent compound, thiourea, is classified as a substance suspected of causing cancer (H351) and damaging fertility or the unborn child (H361)[6]. These classifications are often based on the substance's effects on the thyroid gland[8]. While the specific long-term effects of the pentafluorophenyl derivative are unknown, it is scientifically prudent to handle it as a potential carcinogen and reproductive toxin.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential for safely managing exposure to this compound.

Hierarchy of Controls

-

Engineering Controls: The primary method of exposure control.

-

Primary Containment: All weighing and handling of the solid compound should be performed within a certified chemical fume hood, a glovebox, or a ventilated balance enclosure to prevent inhalation of dust particles.[4]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures adequate air changes per hour.[2]

-

Safety Equipment: An eyewash station and an emergency safety shower must be located in close proximity to the workstation.[4][9]

-

-

Administrative Controls:

-

Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.

-

Restrict access to authorized and trained personnel only.

-

Post warning signs in areas where the material is stored and used.[9]

-

Do not work alone when handling highly toxic substances.

-

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected carefully. It is not a substitute for engineering controls.

Caption: Diagram 1: PPE Selection Workflow for this compound.

Detailed PPE Specifications

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving with nitrile rubber gloves. | Provides robust protection against incidental contact. The outer glove should be removed immediately upon contamination. Always check the manufacturer's chemical resistance guide for breakthrough times.[2][10] |

| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards. | Protects against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[4][11] |

| Skin/Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe, closed-heel shoes. | Prevents skin contact from spills. Do not take contaminated lab coats home.[8][11] |

| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. | If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Respirator use requires a formal program, including fit-testing and training.[4][8][10] |

Protocol: Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on the inner pair of gloves.

-

Don the lab coat, ensuring it is fully buttoned.

-

Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

-

Don eye protection (goggles/face shield).

-

Don respiratory protection, if required, and perform a user seal check.

-

-

Doffing (Taking Off):

-

Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in a designated hazardous waste container.

-

Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

-

Perform hand hygiene.

-

Remove eye and respiratory protection.

-

Remove the inner pair of gloves.

-

Perform thorough hand hygiene with soap and water.

-

Safe Laboratory Practices: Handling, Storage, and Incompatibility

Handling

-

Weighing: Weigh the compound in a fume hood or ventilated enclosure to contain any dust.

-

Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

-

General Hygiene: Do not eat, drink, or smoke when using this product.[2][8] Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2][4]

Storage

-

Security: Store in a locked cabinet or a restricted-access area.[2][4]

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[2][4]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Chemical Incompatibility

Avoid contact with the following classes of chemicals, as violent or hazardous reactions can occur. The thiourea functional group is susceptible to reaction with strong oxidizers and certain electrophiles.

Caption: Diagram 2: Chemical Incompatibility Profile for Thioureas.[4][11][12][13]

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | Seek immediate medical attention. Call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting. [2][4][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2][4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][4][14] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][15] |

Note for Medical Personnel: Treat symptomatically. Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[2][12]

Protocol: Small-Scale Spill Cleanup (<1 g)

-

Evacuate: Alert others in the area and evacuate non-essential personnel.[11]

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

PPE: Don appropriate PPE as described in Section 3, including double gloves, goggles, a lab coat, and, if outside a fume hood, a respirator.

-

Contain: Gently cover the spill with a damp paper towel or absorbent material to prevent the dust from becoming airborne.[8]

-

Collect: Carefully sweep the material into a labeled, sealable container for hazardous waste. Avoid creating dust.[4]

-

Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (gloves, towels, etc.) as hazardous waste according to institutional and local regulations.[4]

For large spills, evacuate the area and contact your institution's emergency response team immediately.[11]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. redox.com [redox.com]

- 8. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]

- 9. hillbrothers.com [hillbrothers.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. nj.gov [nj.gov]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

- 15. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 1-Pentafluorophenyl-2-thiourea for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists interested in the procurement, synthesis, and application of 1-Pentafluorophenyl-2-thiourea. It delves into the unique chemical properties conferred by the pentafluorophenyl moiety and explores its utility as a versatile building block and organocatalyst in modern organic synthesis and drug discovery.

Core Characteristics and Physicochemical Properties

This compound, identified by CAS Number 715-60-6, is an organic compound featuring a thiourea functional group attached to a pentafluorophenyl ring.[1] This substitution pattern imparts distinct properties that are highly valuable in specialized chemical applications. The compound typically appears as a white to off-white crystalline solid and is noted for its stability.[1]

The key feature of this molecule is the presence of five fluorine atoms on the phenyl ring. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which significantly influences the molecule's reactivity.[1] This electronic perturbation enhances the acidity of the N-H protons of the thiourea group, making the molecule an excellent hydrogen-bond donor. This property is central to its application in organocatalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 715-60-6 | [1][2][3] |

| Molecular Formula | C₇H₃F₅N₂S | [2][4] |

| Molecular Weight | 242.17 g/mol | [2][3][4] |

| Melting Point | 156-158 °C | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Boiling Point (Predicted) | 211.6 ± 50.0 °C | [5][6] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.85 ± 0.70 | [5][6] |

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers. Researchers should note that this is a laboratory-grade chemical intended for research and development purposes only.[3] When procuring this reagent, it is crucial to request a certificate of analysis (CofA) to verify purity and identity.

Table 2: Selected Commercial Suppliers of this compound

| Supplier | CAS Number | Notes |

| Santa Cruz Biotechnology, Inc. | 715-60-6 | Product for proteomics research.[2] |

| CymitQuimica | 715-60-6 | Distributes products from various brands, including Fluorochem.[1][3] |

| Fluorochem | 715-60-6 | Available in various quantities (e.g., 250mg).[3] |

| ChemicalBook | 715-60-6 | Lists multiple global suppliers.[6] |

| Guidechem | 715-60-6 | Provides a wiki with properties and supplier links.[4] |

Synthesis and Chemical Reactivity

The synthesis of N-substituted thioureas is a well-established transformation in organic chemistry. The most common and direct method involves the reaction of an amine with an appropriate isothiocyanate. For this compound, the logical synthetic pathway is the reaction of pentafluorophenyl isothiocyanate with a source of ammonia.

The choice of pentafluorophenyl isothiocyanate as the precursor is strategic. The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by ammonia. The strong electron-withdrawing nature of the pentafluorophenyl ring further activates the isothiocyanate for this reaction.

A general experimental approach would involve dissolving pentafluorophenyl isothiocyanate in a suitable aprotic solvent, such as dichloromethane or acetonitrile, and then introducing ammonia (either as a gas or as a solution in an organic solvent like methanol). The reaction is typically exothermic and proceeds rapidly at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

Applications in Drug Discovery and Organocatalysis

The thiourea moiety is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[7][8]

Role in Medicinal Chemistry

Thiourea derivatives are versatile pharmacophores due to their ability to form strong hydrogen bonds with biological targets such as enzymes and receptors.[9] The N-H protons act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. The incorporation of the pentafluorophenyl group can significantly enhance the therapeutic potential of a drug candidate by:

-

Modulating Lipophilicity: The highly fluorinated ring increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Blocking Metabolic Sites: Fluorine atoms can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of the drug.[6]

-

Enhancing Binding Affinity: The electron-withdrawing nature of the ring can tune the electronic properties of the thiourea group, potentially leading to stronger and more specific interactions with the target protein.[6]

Application as a Brønsted Acid Organocatalyst

A major application for this compound is in the field of organocatalysis. Thiourea derivatives, particularly those with electron-withdrawing substituents, function as highly effective hydrogen-bonding catalysts.[2] They operate as "Brønsted acids," activating electrophiles by forming non-covalent, dual hydrogen bonds.[1]

The catalytic activity stems from the ability of the two N-H protons to bind to and polarize an electrophilic substrate, such as a carbonyl or imine. This polarization lowers the energy of the transition state for nucleophilic attack. The pentafluorophenyl group is exceptionally effective at enhancing this catalytic ability because its strong inductive effect makes the N-H protons more acidic and thus stronger hydrogen-bond donors compared to non-fluorinated analogues.[2]

This mode of activation is central to a wide range of asymmetric reactions, including Michael additions, aldol reactions, and Pictet-Spengler reactions, making this compound a valuable tool for constructing complex chiral molecules.[5]

Detailed Experimental Protocol: Thiourea-Catalyzed Michael Addition

This protocol describes a representative application of a thiourea catalyst in a Michael addition reaction between a β-ketoester and a nitroolefin. This procedure is adapted from established methodologies in organocatalysis and illustrates the practical use of this compound or its derivatives.

Objective: To synthesize a Michael adduct via the conjugate addition of dimedone to β-nitrostyrene, catalyzed by a thiourea derivative.

Materials:

-

This compound (or a similar electron-deficient thiourea catalyst)

-

Dimedone (nucleophile)

-

trans-β-Nitrostyrene (electrophile)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Experimental Procedure:

-

Reaction Setup:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg).

-

Add dimedone (1.2 mmol, 168.2 mg).

-

Add this compound (0.1 mmol, 24.2 mg, 10 mol%).

-

Causality Check: Using a slight excess of the nucleophile (dimedone) ensures complete consumption of the limiting electrophile. The catalyst loading of 10 mol% is a typical starting point for optimization.

-

-

Reaction Execution:

-

Add toluene (5.0 mL) to the flask.

-

Stir the reaction mixture at room temperature (approx. 25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The reaction is typically complete within 12-24 hours.

-

Self-Validation: The disappearance of the limiting reagent (β-nitrostyrene) spot on the TLC plate indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude residue contains the product, unreacted dimedone, and the catalyst.

-

Protocol Logic: Removing the solvent is the first step in isolating the product from the soluble components of the final reaction mixture.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude material onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (identified by TLC).

-

Rationale: Chromatography separates the nonpolar product from the more polar catalyst and excess nucleophile.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Michael adduct as a solid.

-

Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Hazards: Thiourea derivatives can be irritants to the skin, eyes, and respiratory system.[10] Some thiourea compounds are suspected of causing adverse health effects upon prolonged exposure.[11][12]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

First Aid:

Always consult the material safety data sheet (MSDS) provided by the supplier before use for specific handling and disposal information.

Conclusion

This compound is a valuable and highly functionalized reagent for advanced chemical synthesis. Its unique electronic properties, derived from the perfluorinated aromatic ring, make it a powerful hydrogen-bond donor for organocatalysis and an intriguing building block for medicinal chemistry. For researchers and drug development professionals, understanding the synthesis, reactivity, and commercial availability of this compound opens doors to novel synthetic strategies and the creation of complex molecules with tailored properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]

- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Methodological & Application

The Rise of Pentafluorophenyl Thiourea in Asymmetric Organocatalysis: A Guide for the Modern Chemist

The pursuit of stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. In this context, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. Among the diverse array of organocatalytic scaffolds, chiral thioureas have garnered significant attention for their ability to orchestrate highly enantioselective transformations through hydrogen bonding. This guide delves into the application of a particularly potent class of these catalysts: 1-pentafluorophenyl-2-thiourea derivatives. We will explore the mechanistic underpinnings of their catalytic prowess and provide detailed protocols for their application in key asymmetric C-C bond-forming reactions.

The Pentafluorophenyl Advantage: Enhancing Acidity and Efficacy

The remarkable efficacy of thiourea catalysts stems from their dual hydrogen-bond donor capacity, which allows them to activate electrophiles by forming a well-defined chiral pocket. The acidity of the thiourea N-H protons is paramount to the strength of this interaction and, consequently, to the catalytic activity. The introduction of a pentafluorophenyl group onto the thiourea scaffold is a strategic design element that significantly enhances this acidity through its potent electron-withdrawing inductive effect. This heightened acidity leads to stronger and more organized hydrogen bonding with the substrate, resulting in superior activation and stereochemical control.

Furthermore, many successful pentafluorophenyl thiourea catalysts are bifunctional, incorporating a basic moiety, such as a tertiary amine, into the chiral backbone.[1] This allows for a cooperative catalytic mechanism where the thiourea activates the electrophile (e.g., a nitroolefin) via hydrogen bonding, while the amine base activates the nucleophile (e.g., a malonate) through deprotonation. This simultaneous, synergistic activation of both reacting partners within a single chiral framework is the key to achieving high reaction rates and excellent enantioselectivities.[2]

The Catalytic Cycle in Action

The general mechanism for a bifunctional pentafluorophenyl thiourea-catalyzed reaction, such as a Michael addition, is depicted below. The catalyst first binds to the electrophile, typically through a double hydrogen bond, increasing its electrophilicity. Concurrently, the basic amine moiety on the catalyst deprotonates the nucleophile, generating a more reactive nucleophilic species in close proximity to the activated electrophile. This organized transition state assembly directs the nucleophilic attack to a specific face of the electrophile, thereby controlling the stereochemical outcome of the reaction.

Figure 1: Generalized catalytic cycle for a bifunctional thiourea catalyst.

Application Note 1: Asymmetric Michael Addition to Nitroolefins